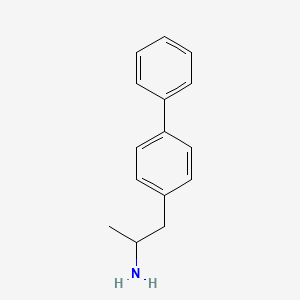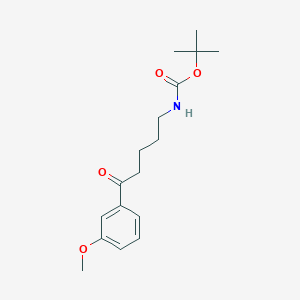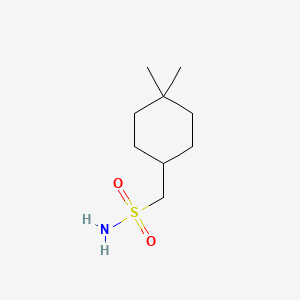
1-(4-Phenylphenyl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Phenylphenyl)propan-2-amine can be synthesized through several methods. One common approach involves the use of transaminase-mediated synthesis. This method employs transaminases, which are enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde acceptor. The reaction typically involves the use of prochiral ketones as starting materials, which are then converted to the desired amine product through the action of the transaminase enzyme .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of immobilized whole-cell biocatalysts. These biocatalysts are engineered to express transaminase enzymes, which facilitate the conversion of prochiral ketones to the target amine. The process is optimized to achieve high yields and enantiomeric purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-(4-Phenylphenyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of halogens, nitro groups, or other substituents on the biphenyl ring.
Scientific Research Applications
1-(4-Phenylphenyl)propan-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Phenylphenyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes such as transaminases, which catalyze the transfer of amino groups. Additionally, it may interact with receptors or other proteins, leading to various biological effects. The exact pathways and targets involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
1-(4-Phenylphenyl)propan-2-amine can be compared with other similar compounds, such as:
1-Phenylpropan-2-amine: Lacks the biphenyl group, resulting in different chemical properties and applications.
1-(3,4-Dimethylphenyl)propan-2-amine: Contains additional methyl groups on the aromatic ring, leading to variations in reactivity and biological activity.
1-(4-Chlorophenyl)propan-2-amine: Substituted with a chlorine atom, which can influence its chemical behavior and interactions.
These comparisons highlight the unique features of this compound, such as the presence of the biphenyl group, which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C15H17N |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
1-(4-phenylphenyl)propan-2-amine |
InChI |
InChI=1S/C15H17N/c1-12(16)11-13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-10,12H,11,16H2,1H3 |
InChI Key |
RPFHBVPOPMRKHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![tert-Butyl 7'-ethyl-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13215238.png)
![2,8,8-Trimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13215240.png)

![5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B13215244.png)
